Cas no 946209-33-2 (2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide)

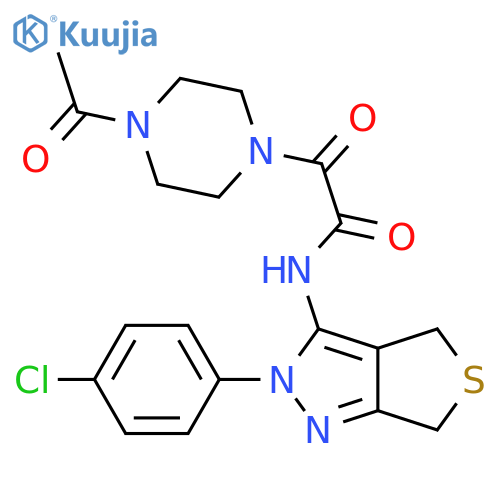

946209-33-2 structure

商品名:2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide

CAS番号:946209-33-2

MF:C19H20ClN5O3S

メガワット:433.911801338196

CID:5504194

2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide

- 2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide

-

- インチ: 1S/C19H20ClN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27)

- InChIKey: YEVWAGSGCVDOGQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1N(C2=CC=C(Cl)C=C2)N=C2CSCC2=1)(=O)C(N1CCN(C(C)=O)CC1)=O

2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2780-0304-10mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-25mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-40mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-4mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-30mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-3mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-10μmol |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-1mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-5mg |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2780-0304-5μmol |

2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |

946209-33-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

946209-33-2 (2-(4-acetylpiperazin-1-yl)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-oxoacetamide) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量